molecular formula C27H25N3O3S B2701946 [4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol CAS No. 892415-12-2

[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol

Cat. No. B2701946
M. Wt: 471.58
InChI Key: CCMXFDPOWLUMEO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a methoxybenzyl thioether, a methyl group, and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the various substituents would likely result in a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

The synthesis of complex organic compounds often involves novel methodologies that can provide insights into the chemical properties and potential reactivity of similar compounds. For instance, the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through a novel Prins cyclization method indicates an approach to constructing complex heterocyclic structures that might be relevant to the synthesis of similar compounds (B. Reddy et al., 2012). Additionally, the study on reactions of thioureas and thioamides with aroylphenylacetylenes highlights the complexity and diversity of reactions involving methoxy and thio groups, which are relevant to the compound (M. N. Basyouni & M. T. Omar, 1974).

Biological Activities

Compounds with complex structures including pyrido and pyrimidin rings have been explored for their biological activities. For example, synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted with the aim of investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential therapeutic applications (Ashraf S. Hassan et al., 2014). This kind of research underscores the interest in developing new compounds with possible bioactivity.

Material Science and Chemistry Applications

Research on the effects of additives on photo-methoxylation and studies focusing on the synthesis of derivatives with specific functional groups offer a glimpse into how such compounds can be utilized in material science and as intermediates in organic synthesis. For instance, the study on photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanolic solutions, promoted by 4-substituted pyridines, demonstrates the potential use of methoxy groups in photochemical reactions, which could be relevant to the manipulation of the compound for material science applications (A. Sugimori et al., 1983).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its known properties and potential applications. For example, if this compound showed promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

[7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-16-7-9-19(10-8-16)25-29-26-23(12-22-20(14-31)13-28-17(2)24(22)33-26)27(30-25)34-15-18-5-4-6-21(11-18)32-3/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMXFDPOWLUMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

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